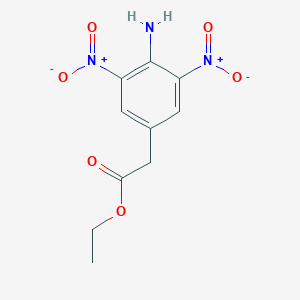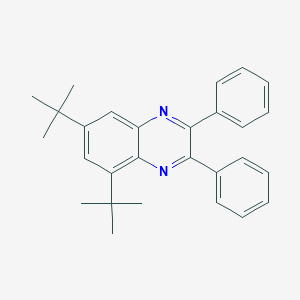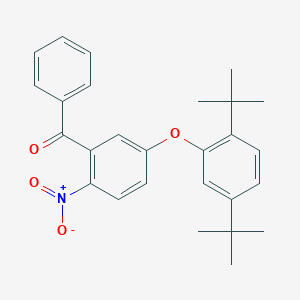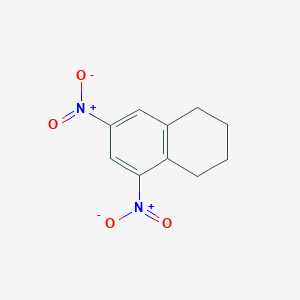
5,7-Dinitro-1,2,3,4-tetrahydronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dinitro-1,2,3,4-tetrahydronaphthalene is a chemical compound with the linear formula C10H10N2O4 . It has a molecular weight of 222.202 .
Molecular Structure Analysis
The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Aplicaciones Científicas De Investigación
Green Chemistry and Computational Studies
Researchers have developed eco-friendly methods for constructing derivatives of 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene, focusing on green chemistry principles. These derivatives have potential applications in bioactive molecule compatibility and drug-like properties, as explored in computational studies and docking simulations (Damera & Pagadala, 2023).
Synthesis and Chemical Reactions
Research on the synthesis of chelating agents from derivatives of this compound has been conducted, demonstrating its potential in complexing with metal ions (Yano et al., 1970). Additionally, studies have investigated the synthesis of novel retinoid X receptor-selective retinoids using derivatives of this compound (Faul et al., 2001).
Pharmacological Research
In pharmacological research, derivatives of this compound have been explored for their affinity and activity at serotonin receptors, indicating its significance in neuroscience and pharmacology (Leopoldo et al., 2004).
Material Science and Liquid Crystals
The compound has applications in material science, specifically in the design and synthesis of liquid crystal materials for active matrix LCDs. This involves the development of fluoro-substituted tetrahydronaphthalene structures (Kusumoto et al., 2004).
Host-Guest Chemistry
Host-guest chemistry research has utilized 3,5-Dinitro-4-methylbenzoic acid as a host for encapsulating derivatives of this compound, demonstrating its utility in creating complex molecular structures (Pedireddi et al., 1998).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene are currently unknown .
Mode of Action
It’s known that the pyrolysis of similar dinitro compounds is primarily triggered by n-no2 rupture . This rupture is followed by a series of complex interactions among the intermediate products .
Biochemical Pathways
The pyrolysis of similar dinitro compounds leads to the generation of h2o, n2, nh3, and a carbon network as final products .
Pharmacokinetics
It’s known that similar compounds like tetrahydronaphthalene bind to plasma proteins and are distributed in all tissues .
Propiedades
IUPAC Name |
5,7-dinitro-1,2,3,4-tetrahydronaphthalene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c13-11(14)8-5-7-3-1-2-4-9(7)10(6-8)12(15)16/h5-6H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYARKBJAQYVUJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(C=C2[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[tert-butyl(methyl)amino]benzoate](/img/structure/B373637.png)
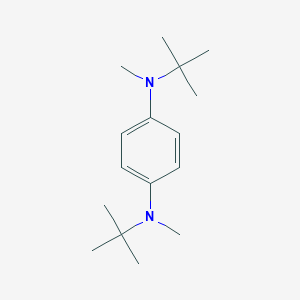
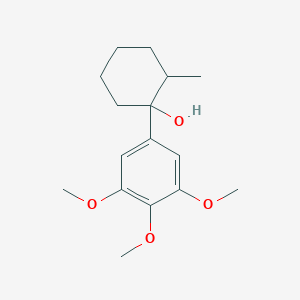

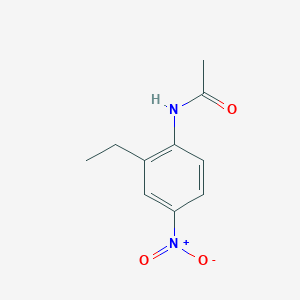

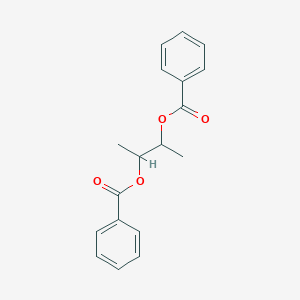
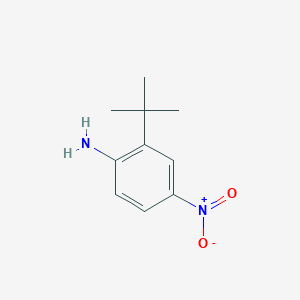
![Tert-butyl[4-(dimethylamino)phenyl]formamide](/img/structure/B373655.png)
